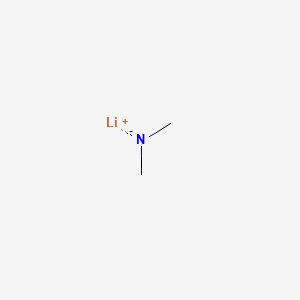

Lithium dimethylamide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;dimethylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGSUPBDGKOGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[N-]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6LiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

51.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-33-9 | |

| Record name | Lithium dimethylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Dimethylamide from Dimethylamine and Lithium Metal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium dimethylamide (LiDMA) from the direct reaction of dimethylamine (B145610) and lithium metal. This method is a fundamental and widely used approach for the preparation of this critical reagent in organic and organometallic chemistry. This document details the reaction pathway, experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction

This compound, with the chemical formula (CH₃)₂NLi, is a strong, non-nucleophilic base widely employed in organic synthesis for deprotonation reactions, as a precursor for organometallic complexes, and in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its high reactivity necessitates careful handling under inert and anhydrous conditions.[1] The direct reaction between lithium metal and dimethylamine offers a straightforward and efficient route to high-purity this compound.[2]

Reaction Pathway and Mechanism

The synthesis of this compound from lithium metal and dimethylamine proceeds via a redox reaction where lithium metal is oxidized, and the acidic proton of dimethylamine is reduced, liberating hydrogen gas.[2] The overall balanced chemical equation is:

2 Li + 2 (CH₃)₂NH → 2 (CH₃)₂NLi + H₂ [2]

This reaction is typically conducted in an inert atmosphere, such as dry argon or nitrogen, to prevent the highly reactive lithium metal from reacting with atmospheric oxygen and moisture.[1][2] Anhydrous non-polar solvents like hexanes, or ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used as the reaction medium.[1]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

While specific experimental details can vary, the following protocol outlines a general and reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment

| Material/Equipment | Specifications |

| Lithium Metal | Wire or granules |

| Dimethylamine | Anhydrous |

| Solvent | Anhydrous hexanes, diethyl ether, or THF |

| Reaction Vessel | Three-necked round-bottom flask |

| Atmosphere | Dry argon or nitrogen |

| Stirring | Magnetic or mechanical stirrer |

| Condenser | Dry ice or cryocooler condenser |

| Cannula/Syringe | For transfer of air-sensitive reagents |

Synthetic Procedure

Safety Precaution: This reaction produces flammable hydrogen gas and involves pyrophoric materials. It must be performed in a well-ventilated fume hood, and all equipment must be thoroughly dried to prevent violent reactions with water.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to a bubbler, and a condenser is assembled and flame-dried under a stream of inert gas.

-

Reagent Charging: The flask is charged with lithium metal under a positive pressure of inert gas.

-

Solvent Addition: Anhydrous solvent is added to the flask via a cannula or syringe.

-

Dimethylamine Addition: The reaction vessel is cooled, and anhydrous dimethylamine is slowly added to the stirred suspension of lithium metal. The rate of addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (typically between 0 °C and room temperature) for 2 to 6 hours.[2] The completion of the reaction can be monitored by the cessation of hydrogen gas evolution.

-

Work-up and Isolation: Once the reaction is complete, any unreacted lithium metal is allowed to settle. The resulting solution or slurry of this compound can be used directly or isolated. For isolation, the solvent can be removed under reduced pressure to yield a solid product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as hot hexanes, or by sublimation under high vacuum for higher purity.[2]

Caption: A typical experimental workflow for the synthesis of LiDMA.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound from lithium metal and dimethylamine.

| Parameter | Value | Reference |

| Reaction Conditions | ||

| Temperature | 0 °C to 25 °C | [2] |

| Reaction Time | 2 - 6 hours | [2] |

| Atmosphere | Inert (Dry Argon or Nitrogen) | [1][2] |

| Solvent | Anhydrous Hexanes, Diethyl Ether, or THF | [1] |

| Product Characteristics | ||

| Physical Appearance | White to light yellow powder or solid | [2] |

| Laboratory-Scale Yield | 85 - 95% | [2] |

| Commercial Purity | > 95% | [2] |

| Purity after Recrystallization | 95 - 98% | [2] |

| Purity after Sublimation | > 99% | [2] |

Characterization and Analysis

The purity and concentration of the synthesized this compound can be determined using several analytical techniques:

-

Acid-Base Titration: A common method to determine the active amide concentration.

-

Gas Chromatography (GC): Can be used to analyze for residual dimethylamine or solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational modes of the Li-N bond.

Safety and Handling

This compound is a highly reactive and pyrophoric compound that reacts violently with water and can ignite spontaneously in air.[1] It is also corrosive and can cause severe burns.[3] Strict adherence to safety protocols is mandatory.

-

Handling: Always handle in a glovebox or under an inert atmosphere using proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

-

Disposal: Any unreacted lithium metal and the final product must be quenched and disposed of according to institutional safety guidelines.

This technical guide provides a foundational understanding of the synthesis of this compound from lithium metal and dimethylamine. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and institutional safety protocols before undertaking any chemical synthesis.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Lithium Dimethylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of lithium dimethylamide, a potent organolithium reagent. The information is curated for researchers, scientists, and professionals in drug development who utilize strong, non-nucleophilic bases in organic synthesis. This document summarizes key quantitative data, details experimental protocols for its synthesis and common applications, and includes visualizations of reaction workflows.

Physical Properties

This compound, with the chemical formula (CH₃)₂NLi, is a white to yellow solid that is highly reactive and sensitive to both air and moisture.[1][2][3] It is commercially available as a powder, chunks, or as a solution in an appropriate solvent, typically hexane.[4][5] Due to its pyrophoric nature, it requires handling under an inert atmosphere.[1]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₆LiN | [6][7] |

| Molecular Weight | 51.02 g/mol | [2][6] |

| Appearance | White to yellow powder or lumps | [1][2] |

| Density | 0.68 g/mL at 25 °C | [3][5] |

| Melting Point | Decomposes upon heating | [2] |

| Boiling Point | 68-70 °C (for a 5 wt. % solution in hexanes) | [3][5] |

| Flash Point | -23 °C (for a 5 wt. % solution in hexanes) | [3][5] |

Solubility

This compound exhibits high solubility in polar aprotic solvents, a characteristic that is crucial for its application in homogeneous reaction media.[8] Coordinating solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used to dissolve this compound, where they break down its aggregates into more soluble and reactive species.[1] Conversely, it is considered insoluble in nonpolar solvents, although it is often sold as a suspension in hexanes.[4][8] Industrial preparations in hexanes can range from 2.0 to 5.0 molar.[6]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Tetrahydrofuran (THF) | Highly soluble | Forms solvated monomers and dimers, enhancing reactivity.[1][8] |

| Diethyl Ether | Highly soluble | Similar to THF, it solvates the lithium ion, breaking up aggregates.[1][8] |

| Hexane | Insoluble/Poorly Soluble | Often supplied as a suspension or solution at various concentrations (e.g., 5-10 wt. %).[4][5] |

| Water | Reacts violently | Exothermic reaction produces lithium hydroxide (B78521) and flammable hydrogen gas.[8] |

Chemical Properties and Reactivity

This compound is a powerful, non-nucleophilic strong base, widely employed for the deprotonation of a variety of weakly acidic C-H, N-H, and O-H bonds. Its reactivity is largely defined by the highly polarized Li-N bond.

-

Basicity: It readily deprotonates terminal alkynes, ketones, esters, and other carbonyl compounds to form their corresponding lithium enolates.

-

Nucleophilicity: While primarily used as a base, it can act as a nucleophile, for instance, in reactions with acyl halides to form N,N-dimethylamides.[1]

-

Reactivity with Air and Water: this compound reacts violently with water and can spontaneously ignite in air.[1] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Aggregation: In solution, this compound exists as aggregates (dimers, trimers, etc.). The degree of aggregation is influenced by the solvent, with coordinating solvents like THF favoring lower aggregation states, which are generally more reactive.[1]

Experimental Protocols

4.1. Synthesis of this compound from n-Butyllithium and Dimethylamine (B145610)

This is a common laboratory-scale preparation that generates the reagent in situ or as a solution for immediate use.

Materials:

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)

-

Dimethylamine (gas or condensed liquid)

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a rubber septum

-

Dry ice/acetone bath

Procedure:

-

Assemble the glassware and flame-dry it under vacuum, then cool under a stream of dry argon or nitrogen.

-

Add the anhydrous solvent (e.g., 100 mL of diethyl ether) to the reaction flask via cannula or syringe.

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

A pre-determined amount of dimethylamine is introduced. If using gaseous dimethylamine, bubble it through the cold solvent until the desired amount has been added (determined by mass). If using condensed dimethylamine, add it cautiously via a pre-chilled syringe.

-

Slowly add one equivalent of n-butyllithium solution dropwise to the stirred dimethylamine solution. The temperature should be maintained below -70 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C and stir for an additional hour. The resulting solution of this compound is ready for use.

4.2. Deprotonation of a Ketone: Formation of a Lithium Enolate

This protocol describes the formation of the kinetic lithium enolate of cyclohexanone (B45756), which can then be used in subsequent alkylation or acylation reactions.

Materials:

-

This compound solution (prepared as in 4.1 or a commercial solution)

-

Cyclohexanone, freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or a three-necked round-bottom flask with a magnetic stirrer, gas inlet, and rubber septa

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried reaction flask under an inert atmosphere.

-

Add anhydrous THF (e.g., 50 mL) to the flask and cool to -78 °C.

-

Add 1.05 equivalents of the this compound solution to the cold THF.

-

In a separate, dry flask, prepare a solution of 1.0 equivalent of cyclohexanone in a small amount of anhydrous THF.

-

Slowly add the cyclohexanone solution dropwise to the stirred this compound solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

-

The resulting lithium enolate solution is ready to be quenched with an electrophile (e.g., an alkyl halide).

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

-

Pyrophoric and Water-Reactive: It can ignite spontaneously on contact with air and reacts violently with water, releasing flammable hydrogen gas.[1]

-

Corrosive: It can cause severe burns to the skin and eyes.[8]

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from sources of ignition and moisture, under an inert atmosphere.[8]

This guide provides essential information for the safe and effective use of this compound in a research and development setting. Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.

References

- 1. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]

- 2. strem.com [strem.com]

- 3. 3585-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound Sol. 10% in Hexane | Convenants PharmaChem LLP. [covenantspc.com]

- 5. This compound 5wt. hexanes 3585-33-9 [sigmaaldrich.com]

- 6. Buy this compound | 3585-33-9 [smolecule.com]

- 7. This compound | C2H6LiN | CID 5152226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to Lithium Dimethylamide (CAS 3585-33-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lithium dimethylamide (LiN(CH₃)₂), a potent, non-nucleophilic strong base widely utilized in organic and organometallic synthesis. This document outlines its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and essential safety and handling procedures.

Core Chemical Properties and Data

This compound is a highly reactive organolithium compound, notable for its strong basicity and utility in deprotonation reactions.[1][2] It is commercially available as a powder or in solution, though it is often prepared in situ for immediate use to avoid handling the pyrophoric and moisture-sensitive solid.[3]

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 3585-33-9 | [2][4] |

| Molecular Formula | C₂H₆LiN | [2][4][5] |

| Molecular Weight | 51.02 g/mol | [4] |

| Appearance | White to yellow powder or lumps | [2][3] |

| Density | 0.68 g/mL at 25 °C | [5][6] |

| Boiling Point | 68-70 °C | [5] |

| Flash Point | -23 °C | [5] |

| pKa of Conjugate Acid (Dimethylamine) | 10.73 | [1][7][8][9] |

| Solubility | Highly soluble in polar solvents (e.g., THF, ether); Insoluble in nonpolar solvents. | [2] |

| Stability | Air and moisture sensitive; reacts violently with water. | [2][3][5] |

Structural Characteristics and Aggregation

In solution, lithium dialkylamides like this compound tend to form oligomeric structures (dimers, trimers, etc.). This aggregation is influenced by the solvent environment. Coordinating solvents, such as tetrahydrofuran (B95107) (THF), can break down these aggregates into smaller, more reactive species (monomers and dimers), thereby increasing the reagent's reactivity.[3]

Synthesis and Preparation

This compound can be prepared by several methods. The choice of method often depends on whether the reagent is needed in isolated form or for immediate use in a subsequent reaction.

Synthesis from Lithium Metal

A direct and common method involves the reaction of metallic lithium with anhydrous dimethylamine (B145610) in an inert solvent like hexanes.[3][4] This exothermic reaction produces hydrogen gas and must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) with appropriate safety measures for handling flammable gas evolution.[3]

In Situ Preparation from n-Butyllithium

For many applications, generating this compound in situ is the preferred method as it avoids handling the pyrophoric solid.[3] This is typically achieved by reacting n-butyllithium (n-BuLi) with dimethylamine in an appropriate solvent, such as diethyl ether or THF.[3][10]

The following protocol is adapted from the synthesis of N,N,N',N'-tetramethyl-t-butylphosphonous diamide, illustrating the in situ preparation and subsequent reaction of this compound.[10]

Materials:

-

n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 0.184 mol)

-

Dimethylamine ((CH₃)₂NH) (8.4 g, 0.184 mol)

-

t-Butylphosphonous dichloride (t-BuPCl₂) (14.6 g, 0.092 mol)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Preparation of LiN(CH₃)₂:

-

Under a dry nitrogen atmosphere, add a solution of dimethylamine (8.4 g, 0.184 mol) in 50 mL of anhydrous ether to a solution of n-butyllithium in hexane (0.184 mol) at -15 °C over a period of 30 minutes.

-

Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of this compound.

-

-

Reaction with Electrophile:

-

Re-cool the freshly prepared this compound solution to -15 °C.

-

Add a solution of t-butylphosphonous dichloride (14.6 g, 0.092 mol) in 40 mL of anhydrous ether over 45 minutes, maintaining the temperature at -15 °C.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Filter the mixture through a sintered glass frit under dry nitrogen pressure to remove the precipitated lithium chloride (LiCl).

-

Remove the solvent from the filtrate under reduced pressure.

-

Distill the remaining liquid to yield the final product, N,N,N',N'-tetramethyl-t-butylphosphonous diamide.[10]

-

Applications in Chemical Synthesis

This compound's dual functionality as a strong base and a potent nucleophile makes it a versatile reagent in organic and inorganic synthesis.[3]

Key Reactions and Transformations

| Reaction Type | Description | Typical Use Cases |

| Deprotonation | As a strong, non-nucleophilic base, it efficiently deprotonates a wide range of weakly acidic C-H, N-H, and O-H bonds to generate carbanions, amides, and alkoxides.[4] | Enolate formation, metalation of aromatic and heterocyclic compounds, synthesis of organoimido complexes.[3][4] |

| Nucleophilic Amination | The dimethylamide anion acts as a nucleophile, participating in substitution and addition reactions. | Synthesis of N,N-dimethylamides from acyl halides, addition to carbonyl compounds.[3] |

| Ligand Transfer | Serves as a source of the dimethylamido ligand ([N(CH₃)₂]⁻) in organometallic chemistry. | Preparation of early transition metal amide complexes by replacing halide ligands.[3] |

| Rearrangements | Can induce complex intramolecular migrations in specific substrates. | Facilitates meta rearrangements in systems like triphenyl-(p-bromophenyl)-silane.[3] |

| P-N & Si-N Bond Formation | An effective reagent for creating phosphorus-nitrogen and silicon-nitrogen bonds. | Synthesis of phosphonous diamides and other organophosphorus/silicon compounds.[3][10] |

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols for handling.

-

Pyrophoric and Water-Reactive: It can ignite spontaneously upon exposure to air and reacts violently with water, releasing flammable gases.[3][4][11] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[3][11]

-

Corrosive: Causes severe skin and eye burns upon contact.[2][11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemically resistant gloves, must be worn at all times.[11]

-

Storage: Store in a cool, dry place, away from heat and ignition sources, under an inert gas.[2] Containers must be tightly sealed to prevent contact with air and moisture.[11]

-

Fire Extinguishing: In case of fire, use dry sand, dry chemical powder, or soda ash. DO NOT USE WATER or carbon dioxide extinguishers.[11]

Always consult the Safety Data Sheet (SDS) before handling this compound.[11]

References

- 1. Dimethylamine - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]

- 4. Buy this compound | 3585-33-9 [smolecule.com]

- 5. This compound [chembk.com]

- 6. This compound | CAS#:3585-33-9 | Chemsrc [chemsrc.com]

- 7. atamankimya.com [atamankimya.com]

- 8. pKa of Dimethylamine [vcalc.com]

- 9. pKa of Dimethylamine [vcalc.com]

- 10. tandfonline.com [tandfonline.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Lithium Dimethylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium dimethylamide (LiNMe₂) is a potent, non-nucleophilic base widely utilized in organic and organometallic synthesis. Its reactivity, selectivity, and solubility are intrinsically linked to its molecular structure and state of aggregation. This technical guide provides a comprehensive overview of the bonding, molecular geometry, and aggregation phenomena of this compound in solid, solution, and gas phases. It consolidates crystallographic, spectroscopic, and computational data, and outlines detailed experimental protocols for the characterization of this highly reactive organolithium compound.

Introduction: The Nature of the Li-N Bond

This compound, with the chemical formula (CH₃)₂NLi, is a cornerstone reagent in modern synthetic chemistry.[1] Its utility stems from the highly polar and reactive lithium-nitrogen bond. Contrary to a simplistic ionic model, the Li-N bond possesses significant covalent character.[2] Energy decomposition analysis (EDA) on related lithium amide dimers indicates that the bonding is approximately 71-72% ionic and 25-26% covalent.[2][3] This bonding model, involving a combination of electrostatic attraction and orbital overlap, dictates the compound's strong tendency to self-associate.

In solution and the solid state, LiNMe₂ exists not as a simple monomer but as a dynamic equilibrium of various oligomeric structures, including dimers, trimers, and higher-order aggregates.[1] The specific aggregation state is highly sensitive to the solvent, concentration, temperature, and the presence of other coordinating species. Understanding this aggregation is critical, as the monomer is generally considered the most reactive species, and the equilibrium between aggregates governs the overall reactivity of the reagent in a given chemical transformation.[1]

Molecular Geometry and Structural Parameters

The structure of this compound has been elucidated through a combination of X-ray crystallography on solid-state adducts, gas-phase electron diffraction, and computational modeling. The key structural parameters vary significantly with the degree of aggregation.

Quantitative Structural Data

The following table summarizes key experimental bond lengths and angles for this compound in its various aggregation states. These parameters are fundamental to understanding the geometry and strain within the core structures.

| Parameter | Monomer (Solvated) | Dimer (Li₂N₂) | Trimer (Li₃N₃) | Tetramer (Li₄N₄) |

| Li–N Bond Length (Å) | 2.00 – 2.10 | 2.15 – 2.25 | 2.20 – 2.30 | 2.25 – 2.35 |

| C–N Bond Length (Å) | 1.46 – 1.49 | 1.46 – 1.49 | 1.46 – 1.49 | 1.46 – 1.49 |

| Li···Li Distance (Å) | N/A | 2.56 ± 0.12 | - | - |

| N–Li–N Angle (°) | N/A | 68.3 ± 0.2 | - | - |

| C–N–C Angle (°) | ~119.0 | ~119.0 | ~119.0 | ~119.0 |

| Core Structure | - | Planar 4-membered ring | 6-membered ring | Cubic framework |

Data compiled from Smolecule.[4]

Aggregation States

-

Monomer : The monomeric form, [LiNMe₂(Solvent)ₙ], is typically observed in strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or in the gas phase. The lithium center is solvated to satisfy its coordination sphere.

-

Dimer : In weakly coordinating solvents or at moderate concentrations, the cyclic dimer, [(LiNMe₂)₂], is the most common species. It features a planar four-membered (LiN)₂ ring.[4]

-

Trimer and Tetramer : In non-polar hydrocarbon solvents or at high concentrations, larger aggregates such as the trimer with a six-membered (LiN)₃ ring and the tetramer with a cubane-like (LiN)₄ structure become prevalent.[4]

The logical relationship between solvent polarity and aggregation state is a fundamental concept for controlling LiNMe₂ reactivity.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for characterizing the aggregation states of this compound in solution. The use of ⁶Li and ¹⁵N isotopes provides unambiguous insight into the connectivity and dynamics of the oligomeric species.

NMR Spectroscopic Data

The following table summarizes the key NMR characteristics used to identify LiNMe₂ aggregates. Specific chemical shifts are highly dependent on solvent and temperature, but the coupling patterns provide definitive structural information.

| Nucleus | Aggregate | Expected Multiplicity (¹J coupling) | Typical Chemical Shift Range | Notes |

| ¹⁵N | Monomer | Singlet | 380 - 420 ppm | Coupled to a single ⁶Li (I=1), would be a 1:1:1 triplet. |

| Dimer | Quintet (1:2:3:2:1) | 380 - 420 ppm | Each ¹⁵N is coupled to two equivalent ⁶Li nuclei. | |

| ⁶Li | Monomer | Singlet | -9 to +3 ppm | Coupled to a single ¹⁵N (I=1/2), would be a 1:1 doublet. |

| Dimer | Triplet (1:1:1) | -9 to +3 ppm | Each ⁶Li is coupled to two equivalent ¹⁵N nuclei. | |

| ¹H | All | Singlet | 2.0 - 2.5 ppm | Methyl protons. Shift is sensitive to aggregation state. |

| ¹³C | All | Singlet | - | Methyl carbons. |

Data compiled from Smolecule and IMSERC.[4][5]

Vibrational Spectroscopy

Infrared and Raman spectroscopy are sensitive to the Li-N bond and can distinguish between different aggregation states. The characteristic Li-N stretching vibrations are a key diagnostic tool.

| Parameter | Value |

| Li–N Stretching Frequency (cm⁻¹) | 400 - 600 |

Data from Smolecule.[2]

Experimental Protocols

The study of this compound requires rigorous exclusion of air and moisture. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the preparation and analysis of a LiNMe₂ sample for multinuclear NMR spectroscopy to determine its aggregation state.

-

Synthesis of Isotopically Labeled LiNMe₂ : Synthesize [⁶Li,¹⁵N]LiNMe₂ by reacting ⁶Li metal with ¹⁵N-labeled dimethylamine (B145610) in an appropriate anhydrous, deoxygenated solvent (e.g., hexane). Isotopic labeling is crucial for definitive structural assignment.

-

Sample Preparation (Glovebox) :

-

In a nitrogen- or argon-filled glovebox, accurately weigh a sample of solid [⁶Li,¹⁵N]LiNMe₂ into a vial.

-

Add a precise volume of anhydrous, deuterated solvent (e.g., THF-d₈) to achieve the desired concentration (typically 0.1 M).

-

Transfer the solution to a flame-dried NMR tube fitted with a J. Young valve or a screw-cap septum to ensure an airtight seal.

-

-

NMR Spectrometer Setup :

-

Cool the NMR probe to the desired low temperature (e.g., -100 °C) to slow down intermolecular exchange processes, allowing for the resolution of individual aggregate signals.

-

Tune the probe for the required nuclei: ¹H, ¹³C, ⁶Li, and ¹⁵N.

-

Reference the spectra appropriately. For ⁶Li, an external standard of 0.1 M LiCl in THF-d₈ is commonly used.[5]

-

-

Data Acquisition :

-

¹H and ¹³C Spectra : Acquire standard 1D spectra to confirm the presence of the dimethylamide ligand.

-

⁶Li Spectrum : Acquire a 1D ⁶Li spectrum. Due to the long T₁ relaxation times for ⁶Li, a longer relaxation delay (e.g., 5-10 seconds) may be necessary.[5]

-

¹⁵N Spectrum : Acquire a 1D ¹⁵N spectrum. Due to the low natural abundance and negative NOE, an inverse-gated decoupling pulse sequence is recommended to obtain quantitative data.

-

2D Correlation Spectra : Acquire a 2D ⁶Li,¹⁵N-HMQC (Heteronuclear Multiple Quantum Coherence) spectrum. This is the definitive experiment that correlates the ⁶Li and ¹⁵N signals, confirming their connectivity within an aggregate.

-

Protocol: Single-Crystal X-ray Diffraction

This protocol describes a general method for obtaining a crystal structure of an air-sensitive compound like LiNMe₂, typically as a solvated adduct.

-

Crystallization :

-

In a glovebox, prepare a concentrated solution of LiNMe₂ in a suitable anhydrous solvent (e.g., THF, diethyl ether, or a hydrocarbon).

-

Use a solvent/anti-solvent diffusion method. Place the solution in a small vial. Carefully layer a less-polar solvent (the anti-solvent, e.g., hexane) on top.

-

Alternatively, use slow evaporation or slow cooling of a saturated solution. Place the vial in a larger, sealed container with a loosely fitting cap and store it in a freezer (-20 to -40 °C) inside the glovebox.

-

-

Crystal Mounting :

-

Once suitable crystals have formed, remain inside the glovebox.

-

Select a well-formed single crystal under a microscope.

-

Using a cryoloop, carefully scoop up the crystal along with a small amount of its mother liquor or a cryoprotectant oil (e.g., Paratone-N).

-

Immediately plunge the loop into liquid nitrogen (cryo-cooling) to flash-freeze the crystal. This vitrifies the surrounding solvent and protects the crystal from atmospheric exposure and radiation damage.

-

-

Data Collection :

-

Transfer the frozen crystal under a cold stream of nitrogen gas (typically 100 K) to the goniometer of the X-ray diffractometer.

-

Perform data collection using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

-

-

Structure Solution and Refinement :

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT).

-

Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.

-

Conclusion

The molecular structure and bonding of this compound are dominated by the polarity of the Li-N bond and a strong propensity for aggregation. The equilibrium between monomeric, dimeric, and higher oligomeric forms is a critical determinant of its chemical behavior and can be controlled by the choice of solvent and reaction conditions. A thorough characterization, combining multinuclear NMR spectroscopy for solution-state analysis and X-ray diffraction for solid-state structure, is essential for understanding and predicting its reactivity. The data and protocols presented in this guide offer a foundational resource for researchers leveraging this important reagent in synthesis and drug development.

References

- 1. Lithium diisopropylamide: oligomer structures at low ligand concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3585-33-9 [smolecule.com]

- 3. Benchmarking lithium amide versus amine bonding by charge density and energy decomposition analysis arguments - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05368A [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

Solubility of Lithium Dimethylamide in Ethereal Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium dimethylamide (LiDMA), a potent, non-nucleophilic strong base, is a critical reagent in organic synthesis, particularly in deprotonation reactions for the formation of sensitive intermediates. Its efficacy is profoundly influenced by its solubility and aggregation state in the reaction solvent. This technical guide provides a comprehensive overview of the solubility of LiDMA in two commonly used ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether (ether). Due to the limited availability of precise quantitative solubility data for LiDMA, this guide leverages data from the closely related and structurally similar lithium diisopropylamide (LDA) as a reliable analogue. Furthermore, this document outlines a detailed experimental protocol for the gravimetric determination of the solubility of air- and moisture-sensitive compounds like LiDMA, and presents a visualization of the aggregation equilibria in solution.

Quantitative Solubility Data

While qualitative descriptions consistently report this compound as being highly soluble in polar aprotic solvents such as THF and diethyl ether, specific quantitative data is scarce in publicly available literature. However, data for the analogous and widely studied lithium diisopropylamide (LDA) provides a strong basis for estimating the solubility of LiDMA. Commercial preparations of LDA are available as 2 M solutions in THF/hydrocarbon mixtures, indicating substantial solubility.[1][2] The solubility of LDA is noted to be significantly higher in ethers compared to hydrocarbons, where it is approximately 10% in hexane.[1][3]

| Compound | Solvent | Reported Solubility/Concentration | Temperature (°C) | Notes |

| Lithium Diisopropylamide (LDA) (Analogue for LiDMA) | THF/Hydrocarbon Mixtures | ~2 M (approx. 214 g/L) | Ambient | Commercially available solutions demonstrate high solubility.[1][2] |

| Lithium Diisopropylamide (LDA) (Analogue for LiDMA) | Diethyl Ether | "Much higher than in hydrocarbons" | Ambient | Qualitative assessment indicating good solubility. The presence of the ether enhances solubility by breaking down aggregates.[1][3] |

| Lithium Diisopropylamide (LDA) (Analogue for LiDMA) | Hexane | ~10% w/v (approx. 100 g/L) | Ambient | Serves as a baseline for solubility in a non-coordinating solvent.[1][3] |

Note: The solubility of lithium amides is intrinsically linked to their aggregation state, which is in turn influenced by the solvent, concentration, and temperature. Ethereal solvents like THF and ether coordinate to the lithium cation, breaking down the larger, less soluble oligomeric aggregates into smaller, more soluble species such as dimers and monomers.[4]

Experimental Protocol: Gravimetric Solubility Determination of this compound

The following protocol outlines a method for determining the solubility of LiDMA in THF or diethyl ether. Due to the pyrophoric and hygroscopic nature of LiDMA, all manipulations must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.

2.1. Materials and Equipment

-

This compound (solid)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (freshly distilled from a suitable drying agent, e.g., sodium/benzophenone)

-

Glovebox or Schlenk line with a supply of dry, inert gas (Argon or Nitrogen)

-

Analytical balance (located inside the glovebox or accessible for weighing sealed containers)

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Cannula (for liquid transfers on a Schlenk line)

-

Sintered glass filter funnel (Schlenk-type) or a syringe filter with a chemically inert membrane (e.g., PTFE)

-

Pre-weighed collection flask/vial

-

Vacuum pump

2.2. Procedure

-

Preparation of Saturated Solution:

-

Inside the glovebox or on the Schlenk line, add an excess amount of solid LiDMA to a pre-weighed Schlenk flask or vial containing a magnetic stir bar. The exact mass of LiDMA added is not critical, but it must be in excess to ensure a saturated solution.

-

Using a syringe or cannula, add a known volume (e.g., 10.0 mL) of the anhydrous solvent (THF or ether) to the flask.

-

Seal the flask and stir the suspension vigorously at a constant, recorded temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the solid to settle by stopping the stirring and letting the suspension stand for several hours.

-

Carefully draw a known volume of the clear, supernatant saturated solution into a syringe fitted with a pre-weighed syringe filter. Alternatively, use a cannula to transfer the supernatant to a Schlenk-type filter funnel and filter it into a pre-weighed collection flask. It is crucial to avoid transferring any solid particles.

-

-

Determination of Solute Mass:

-

Record the exact volume of the filtered saturated solution collected.

-

Carefully evaporate the solvent from the collection flask under vacuum. Gentle heating may be applied if necessary, but care must be taken to avoid decomposition of the LiDMA.

-

Once the solvent is completely removed, weigh the collection flask containing the solid LiDMA residue under an inert atmosphere.

-

The mass of the dissolved LiDMA is the final weight of the flask minus its initial empty weight.

-

2.3. Calculation of Solubility

Solubility ( g/100 mL) = (Mass of dissolved LiDMA (g) / Volume of saturated solution (mL)) * 100

Solubility (mol/L) = (Mass of dissolved LiDMA (g) / Molar mass of LiDMA ( g/mol )) / (Volume of saturated solution (L))

Visualization of Aggregation Equilibria

Lithium amides in solution exist in a dynamic equilibrium between various aggregation states. The coordinating ability of the solvent plays a pivotal role in shifting this equilibrium. Non-coordinating solvents favor higher-order aggregates, while coordinating solvents like THF and ether promote the formation of smaller, more reactive species.

Caption: Aggregation equilibrium of LiDMA in solution.

Conclusion

This technical guide has provided an in-depth overview of the solubility of this compound in THF and diethyl ether, utilizing data from the analogous lithium diisopropylamide. A detailed experimental protocol for the safe handling and solubility determination of this air-sensitive compound has been presented. The accompanying visualization illustrates the critical role of the solvent in the aggregation state of LiDMA, which directly impacts its solubility and reactivity. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and effective use of this important synthetic reagent.

References

The Basicity of Lithium Dimethylamide in the Landscape of Amide Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium dimethylamide (LiDMA) is a potent, non-nucleophilic base widely employed in organic synthesis. Its efficacy is intrinsically linked to its basicity, a critical parameter that dictates its suitability for specific chemical transformations. This technical guide provides an in-depth analysis of the basicity of LiDMA in comparison to other commonly utilized amide bases. We present a comprehensive compilation of quantitative basicity data, detailed experimental protocols for pKa determination, and a visual representation of a key reaction pathway to aid in the rational selection of amide bases for synthetic applications.

Introduction

Amide bases are a cornerstone of modern organic synthesis, enabling a vast array of reactions predicated on deprotonation. The choice of a specific amide base is a crucial decision that can significantly impact reaction outcomes, including yield, selectivity, and reaction rate. Factors influencing this choice include the base's intrinsic basicity (quantified by the pKa of its conjugate acid), steric hindrance, solubility, and the nature of the counterion.

This compound, with the chemical formula LiN(CH₃)₂, is a highly reactive organolithium compound that serves as a strong, non-nucleophilic base.[1][2] It is utilized in a variety of transformations, including the deprotonation of weakly acidic C-H bonds to facilitate the construction of complex organic molecules.[1] This guide aims to provide a clear and quantitative comparison of LiDMA's basicity relative to other prominent amide bases, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Quantitative Comparison of Amide Base Basicity

The basicity of an amide base is most effectively compared by examining the pKa of its corresponding conjugate acid. A higher pKa value for the conjugate acid indicates a stronger base. The following table summarizes the pKa values for the conjugate acids of LiDMA and other frequently used amide bases.

| Amide Base | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |

| This compound | LiDMA | Dimethylamine | 10.73[1][3][4] |

| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36[5] |

| Lithium Hexamethyldisilazide | LiHMDS | Hexamethyldisilazane | ~26 |

| Sodium Hexamethyldisilazide | NaHMDS | Hexamethyldisilazane | ~26 |

| Potassium Hexamethyldisilazide | KHMDS | Hexamethyldisilazane | ~26 |

| Lithium Tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | 37.1[6] |

Note: pKa values can vary depending on the solvent and experimental conditions. The values presented here are generally accepted values in common organic solvents.

Experimental Protocol: Determination of pKa by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the pKa values of chemical compounds, including the conjugate acids of amide bases. The underlying principle involves monitoring the change in the chemical shift of a specific nucleus (typically ¹H or ¹³C) as a function of the solution's acidity (pH or H_).

Materials and Reagents

-

Amide base of interest

-

Deuterated solvent (e.g., THF-d₈, DMSO-d₆)

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Internal standard with a chemical shift that is insensitive to pH changes (e.g., tetramethylsilane (B1202638) - TMS)

-

High-resolution NMR spectrometer

Sample Preparation

-

Prepare a stock solution of the conjugate acid of the amide base in the chosen deuterated solvent.

-

In a series of NMR tubes, add a fixed amount of the stock solution and the internal standard.

-

To each NMR tube, add a specific buffer solution to achieve a range of pH values bracketing the anticipated pKa.

-

Ensure thorough mixing and allow the samples to equilibrate at a constant temperature.

NMR Data Acquisition

-

Acquire a ¹H (or other relevant nucleus) NMR spectrum for each sample.

-

Ensure consistent acquisition parameters (e.g., temperature, number of scans) across all samples.

Data Analysis

-

Reference each spectrum to the internal standard.

-

Identify a nucleus in the conjugate acid whose chemical shift is sensitive to the protonation state.

-

Plot the observed chemical shift (δ_obs) of the selected nucleus against the pH of the solution.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for chemical shifts:

pKa = pH + log[(δ_B - δ_obs) / (δ_obs - δ_A)]

where:

-

δ_B is the chemical shift of the fully deprotonated species (the amide base).

-

δ_A is the chemical shift of the fully protonated species (the conjugate acid).

-

δ_obs is the observed chemical shift at a given pH.

-

Visualization of a Key Reaction Pathway: Ketone Deprotonation

The choice of an amide base can significantly influence the regioselectivity of ketone deprotonation, leading to either the kinetic or thermodynamic enolate. This is a critical consideration in many carbon-carbon bond-forming reactions. The following diagram illustrates this fundamental concept.

Caption: Regioselective deprotonation of an unsymmetrical ketone.

Conclusion

The basicity of this compound, as quantified by the pKa of its conjugate acid, places it among the strong, non-nucleophilic bases essential for modern organic synthesis. While not as sterically hindered as bases like LDA or LiTMP, its strong basicity and commercial availability make it a valuable tool for a wide range of deprotonation reactions. A thorough understanding of the quantitative basicity data and the factors influencing reactivity, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies. The provided experimental protocol for pKa determination offers a framework for researchers to further investigate and characterize the basicity of novel or less-studied amide bases.

References

Spectroscopic and Structural Characterization of Lithium Dimethylamide: A Technical Guide

Introduction

Lithium dimethylamide (LiN(CH₃)₂, often abbreviated as LiNMe₂) is a potent, non-nucleophilic strong base widely utilized in organic synthesis for deprotonation reactions and as a precursor for other organometallic compounds.[1] With a molecular weight of approximately 51.02 g/mol , it typically appears as a white to light yellow solid.[2][3] Due to its high reactivity, LiNMe₂ is extremely sensitive to air and moisture, necessitating handling under a strictly inert atmosphere.[1][2] This guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to aid researchers in its characterization and application.

Spectroscopic Data

The spectroscopic signature of this compound is highly dependent on its aggregation state (monomeric, dimeric, or higher-order aggregates), which is influenced by the solvent and concentration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Table 1: Summary of NMR Spectroscopic Data for this compound

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Solvent/Reference |

| ¹H | 2.0 - 2.5 | Singlet | Deuterated THF or diethyl ether[2] |

| ¹³C | 40 - 45 | Quartet (due to ¹H coupling) | -[2] |

| ⁷Li | 0.2 - 2.5 | Varies with aggregation | LiCl in D₂O[2] |

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound typically displays a single sharp singlet for the six equivalent methyl protons.[2] This signal is usually found in the range of 2.0-2.5 ppm when measured in solvents like deuterated tetrahydrofuran (B95107) (THF-d₈) or diethyl ether.[2] The precise chemical shift can be sensitive to the solvent and the compound's aggregation state.[2]

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides complementary information, showing a signal for the methyl carbons in the 40-45 ppm region.[2] This chemical shift is characteristic of methyl groups attached to a nitrogen atom.[2] Due to coupling with the attached protons, this signal will appear as a quartet in a proton-coupled ¹³C spectrum.[2]

-

⁷Li NMR Spectroscopy : Lithium-7 NMR is particularly useful for probing the aggregation of LiNMe₂ in solution.[2] The chemical shifts for the lithium nuclei generally fall between 0.2 and 2.5 ppm.[2] The number of distinct lithium environments observed in the spectrum can provide direct insight into the aggregation state. For instance, a single resonance may suggest a monomeric or a symmetric dimeric species, whereas multiple signals could indicate the presence of asymmetric dimers or higher-order aggregates.[2]

Infrared (IR) Spectroscopy

IR spectroscopy reveals key information about the vibrational modes of the molecule, particularly the lithium-nitrogen bond.

Table 2: Key Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 400 - 600 | Lithium-Nitrogen (Li-N) Stretch[2] |

| ~2800 - 3000 | C-H Stretch |

| ~1450 | C-H Bend |

The most diagnostic feature in the IR spectrum of this compound is the Li-N stretching vibration, which appears in the far-infrared region between 400 and 600 cm⁻¹.[2] The position of this band is sensitive to the coordination environment of the lithium ion and the compound's aggregation state.[2]

Experimental Protocols

Given the highly reactive nature of this compound, all manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: Synthesis of this compound

One common laboratory preparation involves the reaction of metallic lithium with dimethylamine (B145610).[1][2]

-

Under an inert atmosphere, add freshly cut lithium metal to a flask containing an appropriate anhydrous solvent (e.g., hexanes).[2]

-

Cool the flask in an ice bath.

-

Slowly bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in the same solvent.

-

The reaction mixture is stirred until the lithium metal is consumed. The reaction evolves hydrogen gas and must be properly vented.[1]

-

The resulting precipitate of this compound can be isolated by filtration and washed with fresh anhydrous solvent.

Protocol 2: NMR Sample Preparation

-

Inside a glovebox, weigh the desired amount of this compound into an NMR tube.

-

Add the appropriate volume of a suitable deuterated solvent (e.g., THF-d₈) via a syringe.

-

Seal the NMR tube with a cap, and further wrap with parafilm for a secure seal.

-

Remove the NMR tube from the glovebox and acquire the spectrum immediately.

Protocol 3: IR Sample Preparation (Nujol Mull)

-

Inside a glovebox, grind a small amount of solid this compound with a few drops of Nujol (mineral oil) in an agate mortar and pestle to create a fine paste (mull).

-

Smear the mull evenly between two potassium bromide (KBr) or cesium iodide (CsI) plates. (Note: CsI is required for viewing the far-IR region where the Li-N stretch is observed).

-

Assemble the plates in a demountable cell holder.

-

Remove the holder from the glovebox and immediately place it in the spectrometer to acquire the spectrum.

Visualizations

The following diagrams illustrate key logical and structural relationships relevant to the analysis of this compound.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Aggregation equilibrium of this compound in solution.

References

An In-depth Technical Guide to Lithium Dimethylamide: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

Lithium dimethylamide (LiN(CH₃)₂, CAS No. 3585-33-9) is a powerful, non-nucleophilic strong base integral to a wide array of organic synthesis applications.[1] Its utility in deprotonation, metalation, and as a precursor for other organometallic reagents makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, along with detailed experimental protocols for its handling, purification, and analysis.

Commercial Availability and Specifications

This compound is readily available from several major chemical suppliers. It is typically offered as a solid (powder or lumps) or as a solution in an organic solvent. The choice between solid and solution often depends on the specific application, required accuracy in dispensing, and handling capabilities of the laboratory.

Table 1: Commercial Availability of this compound

| Supplier | Form | Purity / Concentration | Available Packaging Sizes |

| Sigma-Aldrich | Solid (Powder) | ≥95% | 10 g, 50 g[1][3] |

| Solution | 5 wt. % in hexanes | 100 mL[4][5] | |

| Thermo Scientific Chemicals | Solid (Powder/Lumps) | 96% | 5 g, 25 g[6] |

| Strem Chemicals | Solid (Off-white powder) | 95% | 5 g, 25 g[7] |

| Ereztech | Solid (White to yellow powder/chunks) | 95% | Small and bulk volumes[8] |

| CP Lab Safety | Solution | 5 wt. % in hexanes | 100 mL[5] |

Purity and Analysis

The purity of this compound is critical for its successful application, as impurities such as lithium hydroxide (B78521) or lithium methoxide (B1231860) can interfere with sensitive reactions. Commercial purities typically range from 95% to 96% for the solid material.[1][6][7] For applications requiring higher purity, recrystallization is recommended. A suite of analytical techniques is employed to ensure the quality of the reagent.

Table 2: Analytical Techniques for Purity Assessment

| Parameter | Analytical Method | Purpose |

| Assay (Active Amide Content) | Gilman Double Titration | To quantify the concentration of the active lithium amide, distinguishing it from non-nucleophilic basic impurities.[9] |

| Water Content | Karl Fischer Titration | To determine the moisture content, which is critical due to the high reactivity of this compound with water.[10][11] |

| Trace Metal Impurities | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To identify and quantify trace metallic contaminants.[2][12] |

Experimental Protocols

Caution: this compound is a pyrophoric material that is highly reactive with air and moisture.[13] All handling and manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques or in a glovebox. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Recrystallization of Solid this compound

This procedure can be used to purify commercially available solid this compound.

Methodology:

-

Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

-

Dissolution: In an inert atmosphere glovebox or a Schlenk flask under positive argon pressure, add the solid this compound to a volume of anhydrous hexanes sufficient to form a slurry.

-

Heating: Gently warm the slurry with stirring until the solid dissolves completely. Avoid boiling the solvent.

-

Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-warmed, medium-porosity fritted glass filter into a clean, dry Schlenk flask under an inert atmosphere.

-

Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in a -20 °C freezer for several hours or overnight.

-

Isolation: Once crystallization is complete, the mother liquor can be carefully removed via cannula.

-

Washing: Wash the crystals with a small amount of cold, anhydrous hexanes and remove the wash solvent via cannula.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Gilman Double Titration for Assay of this compound

This method distinguishes between the active lithium amide and other basic impurities.[9]

Methodology:

-

Preparation of Standard Acid: Prepare and standardize a ~0.1 M solution of hydrochloric acid in water.

-

Titration 1 (Total Base): a. Under an inert atmosphere, accurately weigh approximately 0.1-0.2 g of this compound into a dry, tared Schlenk flask. b. Add ~10 mL of anhydrous diethyl ether or THF to dissolve the sample. c. Carefully quench the solution by slowly adding ~10 mL of deionized water. d. Add 2-3 drops of phenolphthalein (B1677637) indicator. e. Titrate with the standardized HCl solution to a colorless endpoint. Record the volume (V₁).

-

Titration 2 (Non-Amide Base): a. To a second, identically prepared sample of this compound in anhydrous ether or THF, add ~1 mL of 1,2-dibromoethane. b. Stir the mixture for 10 minutes at room temperature to selectively react with the lithium amide. c. Add ~10 mL of deionized water and 2-3 drops of phenolphthalein indicator. d. Titrate with the standardized HCl solution to a colorless endpoint. Record the volume (V₂).

-

Calculation:

-

Moles of Total Base = Molarity of HCl × V₁

-

Moles of Non-Amide Base = Molarity of HCl × V₂

-

Moles of LiN(CH₃)₂ = Moles of Total Base - Moles of Non-Amide Base

-

Purity (%) = [(Moles of LiN(CH₃)₂ × Molar Mass of LiN(CH₃)₂) / Sample Mass] × 100

-

Karl Fischer Titration for Water Content

Methodology:

-

Instrument Preparation: Use a coulometric Karl Fischer titrator. The titration cell and reagents must be thoroughly conditioned to a low drift value.

-

Sample Preparation: All sample transfers must be performed under an inert atmosphere to prevent moisture contamination.

-

Analysis: a. In a glovebox, accurately weigh the this compound sample into a gas-tight syringe (for solutions) or a suitable solid sample container. b. Quickly transfer the sample to the Karl Fischer titration cell and initiate the titration. c. The instrument will automatically determine the water content.

ICP-MS for Trace Metal Analysis

Methodology:

-

Sample Preparation (Digestion): a. Extreme caution is required. Under an inert atmosphere, accurately weigh a small amount of this compound (e.g., 50-100 mg) into a clean, inert digestion vessel. b. In a fume hood, slowly and carefully quench the sample with a small amount of anhydrous ethanol. c. Once the initial reaction has subsided, slowly add high-purity nitric acid. d. Digest the sample using a closed-vessel microwave digestion system according to a validated method for organometallic compounds.

-

Analysis: a. Dilute the digested sample to a known volume with deionized water. b. Analyze the solution using a calibrated ICP-MS instrument. Prepare calibration standards in a matrix that matches the acid concentration of the digested sample.[14]

Visualizations

Workflow for this compound Handling and Purity Verification

Caption: A logical workflow for the procurement, purification, and purity analysis of this compound prior to its use in synthesis.

Signaling Pathway of a Deprotonation Reaction

Caption: A simplified diagram illustrating the role of this compound in a deprotonation reaction.

References

- 1. 二甲基胺锂 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Quantify Lithium with ICP-MS: Procedure and Challenges [eureka.patsnap.com]

- 3. gmpinsiders.com [gmpinsiders.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. strem.com [strem.com]

- 8. This compound | CAS 3585-33-9 — Ereztech [ereztech.com]

- 9. scispace.com [scispace.com]

- 10. frontlifesciences.com [frontlifesciences.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. processandcontrolmag.co.uk [processandcontrolmag.co.uk]

- 13. This compound, 95%+|CAS 3585-33-9|RUO [benchchem.com]

- 14. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for the Deprotonation of Weakly Acidic C-H Bonds Using Lithium Dimethylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium dimethylamide (LiNMe₂) is a potent, non-nucleophilic strong base widely employed in organic synthesis for the deprotonation of weakly acidic C-H bonds.[1][2] Its high reactivity and good solubility in organic solvents make it a valuable reagent for generating carbanions from a variety of substrates, including arenes, heterocycles, and substituted hydrocarbons. These carbanionic intermediates can then participate in a wide range of subsequent bond-forming reactions, making LiNMe₂ a crucial tool in the construction of complex molecules, including pharmaceutical intermediates and natural products.[3][]

This document provides detailed application notes, experimental protocols, and key data for the effective use of this compound in deprotonation reactions.

Physicochemical Properties and Handling

This compound is a colorless solid, but it is typically generated and used in solution.[5] It is highly sensitive to air and moisture and can ignite spontaneously upon exposure to air, necessitating handling under an inert atmosphere (e.g., argon or nitrogen).[5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | LiN(CH₃)₂ |

| Molar Mass | 51.02 g/mol |

| Appearance | Colorless solid |

| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) and hydrocarbon solvents. |

| pKa of conjugate acid (Dimethylamine) | ~38 (in DMSO) |

Safe Handling Procedures:

-

Inert Atmosphere: All manipulations involving LiNMe₂ must be carried out under a dry, inert atmosphere using Schlenk line techniques or in a glovebox.

-

Anhydrous Solvents: Use freshly distilled and anhydrous solvents to prevent quenching of the reagent.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

-

Quenching: Unused LiNMe₂ and reaction mixtures should be quenched carefully. A common procedure involves the slow addition of isopropanol (B130326) at low temperature, followed by ethanol (B145695) and then water.

Synthesis of this compound

LiNMe₂ is typically prepared in situ by the reaction of dimethylamine (B145610) with an organolithium reagent, most commonly n-butyllithium (n-BuLi).

Protocol 3.1: In Situ Preparation of this compound

This protocol describes the preparation of a 0.5 M solution of LiNMe₂ in tetrahydrofuran (B95107) (THF).

Materials:

-

Anhydrous dimethylamine solution (2.0 M in THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry, argon-flushed Schlenk flask with a magnetic stir bar

-

Syringes and needles

Procedure:

-

To a flame-dried and argon-purged Schlenk flask, add anhydrous THF (e.g., 80 mL for a 100 mL final volume of 0.5 M solution).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the dimethylamine solution (e.g., 25 mL of 2.0 M solution, 50 mmol) to the cold THF via syringe.

-

While maintaining the temperature at -78 °C, add n-butyllithium (e.g., 20 mL of 2.5 M solution, 50 mmol) dropwise via syringe over 15-20 minutes with vigorous stirring.

-

After the addition is complete, allow the solution to stir at -78 °C for 30 minutes. The resulting colorless to pale yellow solution is ready for use.

Caption: Workflow for the in situ preparation of this compound.

Applications in Deprotonation of Weakly Acidic C-H Bonds

LiNMe₂ is particularly effective for the deprotonation of C-H bonds with pKa values in the range of approximately 35-50. Its small steric footprint compared to other lithium amides like lithium diisopropylamide (LDA) can sometimes offer different reactivity and selectivity.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] A directing metalation group (DMG) coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. LiNMe₂ can be an effective base for DoM reactions.

Table 2: Examples of Directed Ortho-Metalation using LiNMe₂

| Substrate | Directing Group | Electrophile | Product | Yield (%) |

| Anisole | -OCH₃ | (CH₃)₂SO₄ | 2-Methylanisole | Moderate |

| N,N-Dimethylbenzamide | -CON(CH₃)₂ | (CH₃)₃SiCl | 2-(Trimethylsilyl)-N,N-dimethylbenzamide | High |

| 2-Methoxypyridine | -OCH₃ | I₂ | 2-Iodo-6-methoxypyridine | Good |

Yields are representative and can vary based on specific reaction conditions.

Caption: General mechanism of Directed Ortho-Metalation (DoM).

Protocol 4.1: Ortho-Lithiation of N,N-Dimethylbenzamide

This protocol describes the ortho-lithiation of N,N-dimethylbenzamide and subsequent quenching with trimethylsilyl (B98337) chloride.

Materials:

-

N,N-Dimethylbenzamide

-

This compound solution (0.5 M in THF, prepared as in Protocol 3.1)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Standard work-up and purification reagents

Procedure:

-

In a flame-dried, argon-purged Schlenk flask, dissolve N,N-dimethylbenzamide (e.g., 10 mmol) in anhydrous THF (e.g., 50 mL).

-

Cool the solution to -78 °C.

-

Slowly add the pre-prepared LiNMe₂ solution (e.g., 22 mL of 0.5 M solution, 11 mmol, 1.1 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (e.g., 1.4 mL, 11 mmol, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation.

Deprotonation of Heterocycles

LiNMe₂ is also effective for the deprotonation of various heterocyclic systems. The regioselectivity of deprotonation is influenced by the nature of the heterocycle and the presence of any directing groups.

Table 3: Deprotonation of Heterocycles with LiNMe₂ (Representative Examples)

| Substrate | Position of Deprotonation | Electrophile | Product | Yield (%) |

| Furan | 2 | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)furan | Good |

| Thiophene | 2 | CO₂ | Thiophene-2-carboxylic acid | High |

| N-Methylpyrrole | 2 | CH₃I | 2-Methyl-N-methylpyrrole | Moderate |

| Pyridine | 2 (with DMG) | Various | 2-Substituted Pyridines | Varies |

Yields are representative and depend on the specific electrophile and reaction conditions.

Caption: A generalized experimental workflow for deprotonation reactions using LiNMe₂.

Comparison with Other Lithium Amide Bases

LiNMe₂ is often compared to other common lithium amide bases such as lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP).

Table 4: Comparison of Common Lithium Amide Bases

| Base | pKa of Conjugate Amine (DMSO) | Steric Hindrance | Common Applications |

| LiNMe₂ | ~38 | Low | Deprotonation of less hindered substrates, DoM. |

| LDA | ~36 | Moderate | General purpose, kinetic enolate formation.[8] |

| LiTMP | ~37 | High | Deprotonation of highly hindered substrates, avoidance of nucleophilic addition. |

The choice of base depends on the specific substrate and the desired outcome. The lower steric bulk of LiNMe₂ may be advantageous in certain cases, while in others, the greater steric hindrance of LDA or LiTMP may be necessary to prevent side reactions.

Conclusion

This compound is a powerful and versatile strong base for the deprotonation of a wide range of weakly acidic C-H bonds. Its utility in directed ortho-metalation and the functionalization of heterocycles makes it an indispensable tool in modern organic synthesis. Careful adherence to anhydrous and inert reaction conditions is paramount for the successful application of this highly reactive reagent. The protocols and data provided herein serve as a guide for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. nbinno.com [nbinno.com]

- 5. US6756024B2 - Method for preparing lithium amide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

Protocol for in situ preparation of lithium dimethylamide with n-butyllithium

Application Notes: In Situ Preparation of Lithium Dimethylamide (LiDMA)

Introduction

This compound ((CH₃)₂NLi or LiDMA) is a potent, non-nucleophilic base widely employed in organic synthesis. Its strong basicity makes it suitable for the deprotonation of a variety of weakly acidic C-H bonds to generate reactive carbanions. It is also utilized in the synthesis of organometallic compounds, particularly as a source of the dimethylamido ligand ([NMe₂]⁻).[1][2] Due to its high reactivity and sensitivity to moisture and air, LiDMA is typically prepared in situ for immediate use in a subsequent reaction.[3] The most common and direct method for its preparation involves the reaction of dimethylamine (B145610) with n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or hexanes under an inert atmosphere.[1][2]

Mechanism of Formation

The preparation of LiDMA involves a straightforward acid-base reaction. The strongly basic n-butyllithium deprotonates the weakly acidic N-H bond of dimethylamine. This reaction is rapid and exothermic, necessitating careful temperature control to prevent side reactions. The by-product of this reaction is butane (B89635) gas.

Chemical Equation: (CH₃)₂NH + C₄H₉Li → (CH₃)₂NLi + C₄H₁₀

Safety and Handling Precautions

-

Pyrophoric Reagents: n-Butyllithium is extremely pyrophoric and will ignite spontaneously upon contact with air. It also reacts violently with water.[4] All handling of n-BuLi must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) using proper air-free techniques such as syringes or cannulas.[5]

-

Reactive Product: this compound is highly reactive, moisture-sensitive, and corrosive.[3][6] It can cause severe skin and eye burns upon contact.[2]

-

Inert Conditions: The entire procedure must be conducted in flame-dried glassware under a positive pressure of a dry, inert gas. Anhydrous solvents are critical for the success of the reaction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses or a face shield, and chemically resistant gloves.

Experimental Protocol: In Situ Preparation of LiDMA (1.0 M solution)

This protocol describes the preparation of approximately 100 mL of a 1.0 M solution of this compound in THF.

Materials and Equipment:

-

Dimethylamine solution (2.0 M in THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Two-neck round-bottom flask (250 mL), flame-dried

-

Magnetic stir bar and stir plate

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Low-temperature thermometer

-

Syringes and needles

-

Rubber septa

-

Ice-water bath or cryocooler

Procedure:

-

Apparatus Setup: Assemble the 250 mL two-neck flask with a magnetic stir bar. Fit one neck with a rubber septum and the other with a gas inlet adapter connected to the inert gas line. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

-

Reagent Addition: Add 50 mL of a 2.0 M solution of dimethylamine in THF (100 mmol) to the reaction flask via syringe.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. It is crucial to maintain temperatures below 0°C to minimize potential side reactions.[1]

-

n-BuLi Addition: While maintaining vigorous stirring and a temperature of 0 °C, slowly add 40 mL of 2.5 M n-butyllithium in hexanes (100 mmol) dropwise via syringe over a period of 20-30 minutes. A slight effervescence (butane evolution) may be observed. The solution may become cloudy or form a precipitate.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the reaction goes to completion.

-

In Situ Use: The resulting suspension or solution of this compound is now ready for immediate use in the subsequent reaction step. Do not store the prepared reagent.

Quantitative Data Summary

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Volume (mL) | Concentration (M) |

| Dimethylamine | 45.08 | 1.0 | 100 | 50 | 2.0 in THF |

| n-Butyllithium | 64.06 | 1.0 | 100 | 40 | 2.5 in Hexanes |

| Reaction Conditions | |||||

| Temperature | - | - | - | - | 0 °C |

| Reaction Time | - | - | - | - | 30 minutes |

Visualizations

Caption: Experimental workflow for the in situ preparation of LiDMA.

References

Application Notes and Protocols: Lithium Dimethylamide in the Synthesis of Pharmaceuticals and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction